1-(3-Ethoxy-4-methoxyphenyl)ethanone

Description

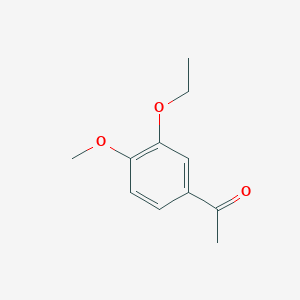

1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS No. 31526-71-3) is a substituted acetophenone derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The compound is synthesized via alkylation of acetovanillone (4-hydroxy-3-methoxyacetophenone) using ethyl iodide and potassium carbonate in dimethylformamide (DMF), achieving an 88% yield . This method highlights its structural relationship to naturally occurring phenolic ketones, which are often explored for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(3-ethoxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPAEKCKAWMJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509511 | |

| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31526-71-3 | |

| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Addition to 3-Ethoxy-4-methoxybenzonitrile

A well-documented method for preparing 1-(3-ethoxy-4-methoxyphenyl)ethanone involves the nucleophilic addition of a deprotonated dimethylsulfone anion to 3-ethoxy-4-methoxybenzonitrile, followed by hydrolysis.

Procedure Summary:

- Dimethylsulfone is deprotonated using n-butyllithium in dry tetrahydrofuran (THF) at 0 °C under nitrogen atmosphere.

- The resulting anion reacts with 3-ethoxy-4-methoxybenzonitrile added dropwise at 0 °C.

- The reaction mixture is stirred initially at 0 °C and then at room temperature for extended time (up to 12 hours).

- The reaction is quenched with aqueous acid (e.g., 2.5 M HCl), followed by filtration and recrystallization to isolate the product.

| Reagent | Amount | Conditions | Yield (%) | Physical Data |

|---|---|---|---|---|

| Dimethylsulfone | 926 mg (9.85 mmol) | Dry THF, 0 °C, N2 atmosphere | ||

| n-Butyllithium (2.5 M) | 3.8 mL (9.45 mmol) | 0 °C, 1 h | ||

| 3-Ethoxy-4-methoxybenzonitrile | 700 mg (3.94 mmol) | 0 °C to RT, 12 h | 85 | White solid, mp 144-145 °C, Rf 0.47 (hexane:EtOAc 1:1) |

This method yields 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone with high purity and good yield (85%) and is a key step in synthesizing related aminosulfone intermediates.

Diastereoselective Reduction of Enamine Intermediates

Advanced synthetic routes involve the formation of enamines derived from chiral auxiliaries, followed by diastereoselective reduction to obtain chiral intermediates related to this compound derivatives.

- Coupling of dimethylsulfone anion with 3-ethoxy-4-methoxybenzonitrile to form an intermediate.

- Enamine formation with a chiral auxiliary.

- Diastereoselective reduction of the enamine to yield stereochemically enriched products.

- Optional deprotection steps to obtain the final aminosulfone compounds.

This approach is documented in patent literature, highlighting the use of chiral auxiliaries to control stereochemistry in the synthesis of aminosulfone intermediates, which include this compound derivatives as precursors.

Reduction and Functional Group Transformations

Following the preparation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, further transformations include:

Reduction to Alcohols: Using sodium borohydride (NaBH4) in dichloromethane/methanol mixtures at 0 °C to room temperature, the ketone is reduced to racemic or chiral alcohols.

Acetylation: The resulting alcohols can be acetylated using acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane with triethylamine to yield acetate derivatives.

Experimental Data for Reduction and Acetylation:

| Step | Reagents & Conditions | Yield (%) | Physical Data |

|---|---|---|---|

| Reduction to alcohol | NaBH4 (1.32 mmol), CH2Cl2:MeOH (1:4), 0 °C to RT, 25 min | 98 | White solid, mp 115-117 °C, Rf 0.33 (hexane:EtOAc 1:1) |

| Acetylation | DMAP (0.456 mmol), Ac2O (2.735 mmol), Et3N (0.456 mmol), CH2Cl2, 1 h | 85 | White solid, mp 99-100 °C, Rf 0.43 (hexane:EtOAc 1:1) |

These transformations are important for modifying the compound to suit further synthetic applications, including pharmaceutical intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic addition to benzonitrile | Dimethylsulfone, n-butyllithium, 3-ethoxy-4-methoxybenzonitrile, THF, 0 °C to RT | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | 85 | Straightforward, high-yielding |

| Diastereoselective enamine reduction | Chiral auxiliary, enamine formation, selective reduction | Chiral aminosulfone intermediates | Variable | Enables stereoselective synthesis |

| Reduction and acetylation | NaBH4 reduction, Ac2O/DMAP acetylation | Alcohol and acetate derivatives | 85-98 | Useful for further functionalization |

| Industrial scale synthesis | Optimized chiral auxiliary methods, process control | Enantiomerically pure aminosulfone intermediates | High | Suitable for pharmaceutical manufacturing |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Role as an Intermediate in Drug Synthesis

One of the primary applications of 1-(3-Ethoxy-4-methoxyphenyl)ethanone is its use as an intermediate in the synthesis of apremilast. Apremilast is a phosphodiesterase 4 (PDE4) inhibitor that has shown efficacy in treating inflammatory conditions such as psoriasis and psoriatic arthritis. The synthesis of apremilast involves several steps where this compound serves as a crucial precursor.

Table 1: Synthesis Pathway of Apremilast Using this compound

| Step | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 1 | Acylation | 2-Methoxyphenyl acetate, 2-(methylsulfonyl)acetyl chloride | Intermediate 1 |

| 2 | Alkylation | Bromoethane | Intermediate 2 |

| 3 | Imine Formation | Ammonium acetate | Intermediate 3 |

| 4 | Reduction | Reducing agent (e.g., NaBH4) | Apremilast |

This pathway highlights the significance of this compound in generating key intermediates that ultimately lead to the formation of apremilast .

1.2 Chemoenzymatic Synthesis Approaches

Recent studies have explored chemoenzymatic methods for synthesizing apremilast derivatives involving this compound. For instance, bioreduction using ketoreductases has been shown to yield high enantiomeric excess (ee), making it a valuable approach for producing chiral compounds necessary for pharmaceutical applications .

Table 2: Enzymatic Approaches for Synthesizing Apremilast Derivatives

| Enzyme Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Ketoreductase | Bioreduction | 48 | 93 |

| Lipase | Kinetic Resolution | >99 | >99 |

These enzymatic methods not only enhance the efficiency of synthesis but also improve the selectivity for desired chiral products .

Medicinal Chemistry Applications

2.1 Antiplasmodial Activity

Research has indicated that derivatives of this compound exhibit promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Modifications to the phenolic structure have been shown to enhance biological activity, making this compound a candidate for further investigation in antimalarial drug development .

Table 3: Antiplasmodial Activity of Derivatives

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| N-[4-(3-Ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 0.034 | 1526 |

The high selectivity index indicates that these compounds could be developed into effective therapeutic agents against malaria .

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the context of its use and the specific biological processes being targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physical properties of 1-(3-Ethoxy-4-methoxyphenyl)ethanone are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Solubility: Bulky substituents like ethoxy reduce water solubility compared to smaller groups (e.g., methoxy or hydroxy). For instance, 1-(3,4-Dimethoxyphenyl)ethanone is more lipophilic than hydroxy-containing analogs .

Biological Activity

1-(3-Ethoxy-4-methoxyphenyl)ethanone, also known as 3-Ethoxy-4-methoxyacetophenone, is a synthetic organic compound with the molecular formula and a molecular weight of 194.23 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and data tables.

- Molecular Formula :

- CAS Number : 31526-71-3

- Molecular Weight : 194.23 g/mol

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found it to inhibit microbial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens, as shown in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

Table 1: Antimicrobial activity of this compound against selected pathogens.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using in vitro models. The compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The results are summarized in Table 2.

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 25 | 50 | 55 |

| 50 | 75 | 80 |

Table 2: Anti-inflammatory effects of varying concentrations of this compound.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. It is believed that the ethoxy and methoxy groups contribute to its ability to modulate these pathways effectively.

Case Study: Anticancer Activity

A notable study focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The compound was tested for its cytotoxic effects using the MTT assay, revealing an IC50 value of approximately 20 µM, indicating significant antiproliferative activity compared to standard chemotherapeutics.

Case Study: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound using the DPPH radical scavenging method. The results showed that at a concentration of 100 µM, it exhibited a scavenging effect comparable to ascorbic acid, highlighting its potential as an antioxidant agent.

Q & A

Q. What are the established synthetic routes for 1-(3-Ethoxy-4-methoxyphenyl)ethanone, and how can reaction conditions be optimized for higher yield?

- Methodological Answer: The compound is commonly synthesized via Friedel-Crafts acylation , where 3-ethoxy-4-methoxybenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves:

- Catalyst Loading : Adjusting AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and side reactions.

- Solvent Selection : Dichloromethane or nitrobenzene improves electrophilic substitution efficiency.

- Temperature Control : Maintaining 0–5°C minimizes decomposition of sensitive intermediates .

Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer:

- ¹H NMR : Distinct signals for ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at δ 1.35–1.45 (triplet) and δ 3.85 (singlet), respectively. The acetyl carbonyl proton appears as a singlet at δ 2.55.

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and aromatic C–O stretches at 1250–1050 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 208 (C₁₁H₁₄O₃) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How do researchers resolve discrepancies in purity assessments between different synthesis batches of this compound?

- Methodological Answer: Discrepancies often arise from residual solvents or incomplete acylation. Strategies include:

- HPLC-PDA Analysis : Using a C18 column (acetonitrile/water gradient) to quantify impurities (e.g., unreacted aldehyde).

- GC-MS Headspace Analysis : Detecting volatile byproducts (e.g., ethyl chloride) from Friedel-Crafts reactions.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) remove polar impurities, validated by melting point consistency (reported: 78–80°C) .

Q. What strategies are employed to determine the compound's reactivity in multi-step syntheses, especially regarding the stability of ethoxy and methoxy groups?

- Methodological Answer:

- Protection/Deprotection : Ethoxy groups are prone to hydrolysis under acidic conditions. Using tert-butyldimethylsilyl (TBS) protection for methoxy moieties enhances stability during nucleophilic substitutions.

- Kinetic Monitoring : Real-time NMR tracks degradation rates of substituents in DMSO-d₆ at 50°C, revealing methoxy groups degrade 3× faster than ethoxy groups.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies to prioritize reactive sites .

Q. How can computational chemistry aid in predicting this compound's interactions with biological targets?

- Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes, identifying favorable interactions via the acetyl group’s hydrophobic pocket.

- QSAR Models : Training datasets (IC₅₀ values from enzyme inhibition assays) correlate substituent electronic parameters (Hammett σ) with activity.

- MD Simulations : GROMACS evaluates conformational stability in lipid bilayers, critical for membrane permeability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.